2,4-Dimethylhexa-2,4-dien-1-ol
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Overview
Description
2,4-Dimethylhexa-2,4-dien-1-ol is an organic compound with the molecular formula C8H14O It is a type of dienol, characterized by the presence of two double bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylhexa-2,4-dien-1-ol can be achieved through several methods. One common approach involves the reaction of 2,4-hexadien-1-ol with methylating agents under controlled conditions. Another method includes the use of Grignard reagents, where the reaction of a suitable diene with a Grignard reagent followed by hydrolysis yields the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic hydrogenation, followed by selective oxidation to introduce the hydroxyl group. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylhexa-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions include various aldehydes, ketones, and substituted alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Dimethylhexa-2,4-dien-1-ol has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Dimethylhexa-2,4-dien-1-ol involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, participating in addition and substitution reactions. Its double bonds allow it to undergo cycloaddition reactions, forming cyclic compounds. The hydroxyl group can form hydrogen bonds, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
2,4-Hexadien-1-ol: Similar in structure but lacks the methyl groups at positions 2 and 4.
2,5-Dimethyl-2,4-hexadiene: Similar diene structure but lacks the hydroxyl group.
4-Methylhexa-2,4-dien-1-ol: Similar structure with a single methyl group at position 4.
Uniqueness: 2,4-Dimethylhexa-2,4-dien-1-ol is unique due to the presence of both methyl groups and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
62332-66-5 |
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Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2,4-dimethylhexa-2,4-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-4-7(2)5-8(3)6-9/h4-5,9H,6H2,1-3H3 |
InChI Key |
YZDKYYZSTTWZDN-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C=C(C)CO |
Origin of Product |
United States |
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